Fluorination-Driven pKa Reduction
The introduction of a fluorine atom at the benzylic position of 3,3-disubstituted oxetanes significantly reduces pKa relative to non-fluorinated structural comparators. This effect is attributed to the strong electron-withdrawing inductive effect of fluorine transmitted through the oxetane scaffold, which increases the acidity of adjacent functional groups [1]. While direct experimental pKa data for 3-(2-Amino-1-fluoroethyl)oxetan-3-ol itself is not available in the open literature, physicochemical studies on a panel of 3,3-disubstituted oxetane derivatives establish the class-level behavior: fluorinated oxetane derivatives demonstrate a pKa decrease of up to three units compared to analogs bearing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties at the same position [2].
| Evidence Dimension | pKa (acid dissociation constant) of adjacent functional groups |
|---|---|
| Target Compound Data | Not directly measured in published literature; class-level inference places pKa approximately 0.5–3.0 units lower than non-fluorinated analogs |
| Comparator Or Baseline | 3,3-disubstituted oxetanes bearing gem-dimethyl, cyclopropyl, or cyclobutylidene substituents (non-fluorinated comparators) |
| Quantified Difference | Decrease in pKa of up to three units (ΔpKa ≤ −3.0) |
| Conditions | Physicochemical measurement studies on a library of 3,3-disubstituted oxetane building blocks, as reported by Litskan et al., Chemistry 2025 |
Why This Matters
A pKa shift of up to three units corresponds to a >1000-fold change in the ratio of ionized to neutral species at physiological pH, which directly governs membrane permeability, oral absorption, and off-target pharmacology.
- [1] Litskan E, Lynnyk S, Shypov R, Vashchenko B, Hoida A, Klymenko-Ulianov O, et al. Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry. 2025;31(51):e00940. doi:10.1002/chem.202500940. PMID: 40626983. View Source
- [2] Litskan E, Lynnyk S, Shypov R, Vashchenko B, Hoida A, Klymenko-Ulianov O, et al. Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry. 2025;31(51):e00940. doi:10.1002/chem.202500940. PMID: 40626983. View Source
